molecular formula C15H12N2O3 B3014967 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one CAS No. 848743-31-7

3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No.: B3014967
CAS No.: 848743-31-7
M. Wt: 268.272
InChI Key: DBENNQKBLNFIRG-UHFFFAOYSA-N
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Description

3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one is a synthetic compound based on the versatile 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities and presence in numerous biologically active alkaloids . This particular derivative is of significant interest in antibacterial drug discovery initiatives. The quinazolinone core is recognized as a promising lead structure for developing new antibacterial agents, with research indicating that substitutions at the 2- and 3- positions of the ring system can profoundly influence its biological activity and potency against drug-resistant pathogens . The incorporation of the phenoxymethyl group at position 2 and a hydroxy group at the 3-position of the quinazolinone ring is a strategic modification aimed at enhancing the compound's interaction with biological targets. Structure-Activity Relationship (SAR) studies suggest that the 2-position of the quinazolinone ring is highly significant for various pharmacological activities, and the addition of heterocyclic or aromatic moieties at position 3 can further increase its potency . Furthermore, the inherent lipophilicity of the quinazolinone system aids in favorable pharmacokinetic properties, including potential penetration through the blood-brain barrier, making this class of compounds a suitable candidate for targeting central nervous system (CNS) disorders . Researchers are exploring 4(3H)-quinazolinone derivatives for their anticonvulsant properties, as some analogues have demonstrated significant activity in models of electroshock-induced seizures . The stability of the quinazolinone ring in various chemical conditions, including its resistance to hydrolysis, makes it a reliable scaffold for further synthetic elaboration and research applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to investigate the full potential of this compound in their specific assay systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(phenoxymethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15-12-8-4-5-9-13(12)16-14(17(15)19)10-20-11-6-2-1-3-7-11/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENNQKBLNFIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with phenoxyacetic acid under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of quinazolinone derivatives, including 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, as effective anticancer agents.

  • Mechanism of Action : These compounds often act as inhibitors of key protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). For instance, derivatives designed with specific substitutions at the 2 and 3 positions have shown enhanced activity against cancer cell lines by affecting cell cycle regulation and inducing apoptosis .
  • Case Studies : In a study evaluating a series of quinazolinone derivatives, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer). Notably, one derivative was observed to induce late apoptosis in A549 cells at high concentrations .
CompoundCancer Cell LineIC50 Value
Compound 5gA549Not specified
Compound 5kPC-3Not specified
Compound 5lSMMC-7721Not specified

Antimicrobial Properties

Quinazolinone derivatives have been explored for their antimicrobial properties, addressing the urgent need for new antimicrobial agents due to rising resistance to existing drugs.

  • Synthesis and Evaluation : Research has focused on synthesizing novel derivatives that exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that certain substitutions on the quinazolinone scaffold can enhance antibacterial efficacy against resistant strains .
  • Mechanisms : The antimicrobial action is often attributed to multiple mechanisms, including disruption of bacterial cell walls and interference with essential metabolic pathways.

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, this compound has been investigated for various other therapeutic uses:

  • Anti-inflammatory Effects : Quinazolinones have been noted for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticonvulsant Activity : Some derivatives have shown promise in treating seizure disorders, indicating their potential as anticonvulsants .

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

However, amino-substituted derivatives (e.g., 3-amino-2-(phenoxymethyl)-quinazolinone) serve as precursors to bioactive CDK2 inhibitors (e.g., compounds 4a–c), suggesting that substitution at C3 can be tailored for specific therapeutic targets . Thione derivatives (C4=S) exhibit stronger antiproliferative activity than ketones (C4=O), as seen in 3-amino-2-pentylquinazolin-4(3H)-thione, which showed "very strong" activity against MCF-7 cancer cells .

Position 2 Substituents: Phenoxymethyl groups (ether linkage) may offer metabolic stability compared to thioether or triazole-linked substituents. For example, 2-(1H-1,2,3-triazolyl)methylthio derivatives demonstrated high antimicrobial activity (e.g., 86% yield) but require complex Cu@Py-Oxa@SPION catalysis . S-Substituted derivatives (e.g., 2-(aliphatic-thio)quinazolinones) showed superior carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM), highlighting the importance of aliphatic vs. aromatic substituents .

Pharmacological Profiles

Analgesic and Anti-inflammatory Activity :

  • Hydrazino Derivatives: Compounds like 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolinone (A3) showed moderate anti-inflammatory activity (65% inhibition vs. diclofenac sodium’s 70%) . In contrast, the hydroxyl group in the target compound may reduce ulcerogenicity compared to hydrazino derivatives, which are associated with mild gastrointestinal side effects .
  • Isoxazole Coupled Derivatives: 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolinone (5e) exhibited potent anti-inflammatory and antimicrobial activity, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance efficacy .

Anticancer Activity :

  • Triazole-Quinazolinone Hybrids: 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one demonstrated cytotoxicity against cancer cell lines, likely due to triazole’s ability to chelate metal ions or interact with DNA . The phenoxymethyl group in the target compound may offer a different mechanism, such as modulating kinase activity.

Biological Activity

3-Hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their extensive biological activities. This compound exhibits potential therapeutic applications across various domains, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N2O3\text{C}_{12}\text{H}_{11}\text{N}_{2}\text{O}_{3}

This structure features a quinazolinone core with a hydroxyl group at the 3-position and a phenoxymethyl substituent at the 2-position. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This inhibition disrupts various biochemical pathways, leading to its therapeutic effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazolinones. For instance, derivatives similar to this compound have shown significant inhibitory activity against viruses such as vaccinia and adenovirus. One study reported that certain synthesized quinazolines exhibited an EC50 value as low as 1.7 μM against vaccinia virus, indicating potent antiviral properties .

Antimicrobial Activity

Quinazolinone derivatives are also noted for their antimicrobial properties. Research has demonstrated that these compounds can act against a range of bacterial strains. A study focused on synthesizing novel quinazolin derivatives found that several exhibited significant antimicrobial activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. Compounds in this class have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameBiological ActivityNotable Features
2,3-Dihydroquinazolin-4(1H)-one Antiviral, AntimicrobialBroad spectrum activity
4(3H)-Quinazolinone Anti-inflammatory, AnticancerDiverse therapeutic applications
2-Phenylquinazolin-4(3H)-one Enzyme inhibitorPotential for drug development
This compound Antiviral, Antimicrobial, AnticancerUnique substitution pattern enhances activity

Case Studies

  • Antiviral Efficacy : A study conducted by researchers evaluated the antiviral efficacy of synthesized quinazolines against adenovirus. The compound exhibited an EC50 value lower than established antiviral agents, showcasing its potential as a new therapeutic option .
  • Antimicrobial Evaluation : Another investigation synthesized various quinazolin derivatives and assessed their antimicrobial properties against resistant bacterial strains. The results indicated that certain derivatives had comparable or superior efficacy compared to conventional antibiotics .

Q & A

Q. What are the optimized synthetic routes for 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis significantly enhances yields and reduces reaction times compared to conventional heating. For example, microwave irradiation improved yields of structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by ~20% while cutting reaction times from hours to minutes . Key parameters include solvent choice (polar solvents like DMF enhance microwave absorption), temperature control, and catalyst selection. Green synthesis approaches using oxygen as an oxidant and t-BuONa as a base have also been explored for quinazolinone derivatives, achieving up to 84% yield under mild conditions .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm proton environments and carbon hybridization (e.g., differentiation between aromatic and methylene protons) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and hydrogen bonding patterns, as demonstrated for 3-methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Decontamination : Rinse spills with water and neutralize with 5% acetic acid.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do substituents on the quinazolin-4(3H)-one core modulate biological activity, such as antifungal or anti-inflammatory effects?

Substituent position and electronic properties critically influence activity:

  • Antifungal Activity : 2-Phenylmethyl-3-(3-trifluoromethylphenyl) derivatives show enhanced activity against Rhizoctonia solani due to electron-withdrawing CF3_3 groups stabilizing receptor interactions .
  • Anti-inflammatory Activity : 2-(5-Morpholin-4-yl-thiophene-2-yl) derivatives inhibit NF-κB and AP-1 pathways by forming hydrogen bonds (e.g., 2.01 Å with ARG 180) in computational docking studies .
  • Methodological Tip : Use molecular docking (e.g., AutoDock Vina) and QSAR models to predict substituent effects before synthesis .

Q. What computational strategies are effective in predicting binding interactions between this compound and target proteins?

  • Docking Simulations : Identify binding poses and interaction energies with residues like ARG 180 and ALA 201 in the 4COF receptor (e.g., hydrogen bond distances ≤2.11 Å) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability under physiological conditions.
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities, focusing on van der Waals and electrostatic contributions .

Q. How can contradictory data on biological activity across studies be resolved?

  • Control Experiments : Verify assay conditions (e.g., MIC values vary with fungal strain and culture medium) .
  • Structural Confirmation : Ensure synthesized compounds match intended structures via XRD or 2D NMR, as impurities from side reactions (e.g., incomplete ring closure) may skew results .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} normalized to positive controls) .

Q. What green chemistry approaches are viable for scaling up quinazolin-4(3H)-one synthesis?

  • Solvent-Free Microwave Synthesis : Reduces waste and energy use while maintaining yields >75% .
  • Oxidative Coupling : Utilize benzyl alcohol and 2-aminobenzamide with O2_2 as a green oxidant, achieving 84% yield without transition-metal catalysts .
  • Flow Chemistry : Continuous-flow reactors minimize reaction times and improve reproducibility for intermediates like 2-hydrazinoquinazolinones .

Methodological Tables

Parameter Conventional Synthesis Microwave Synthesis Green Synthesis
Yield (%)55–6575–8570–84
Reaction Time6–8 hours10–30 minutes24 hours
SolventDMF, tolueneDMF, ethanolSolvent-free
CatalystAcid/BaseNonet-BuONa
Energy EfficiencyLowHighModerate
Reference

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